molecular formula C13H12O3 B158755 2-(7-Methoxynaphthalen-1-yl)acetic acid CAS No. 6836-22-2

2-(7-Methoxynaphthalen-1-yl)acetic acid

Cat. No. B158755
CAS RN: 6836-22-2
M. Wt: 216.23 g/mol
InChI Key: GJPYHKXILUFWKV-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C13H12O3 . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .


Synthesis Analysis

A practical synthesis of 2-(7-Methoxynaphthalen-1-yl)acetic acid has been reported . The synthesis process involves taking 7-methoxy tetralin-1-ketone as a main initial raw material and performing dehydrated acetonitrile synthesis and dehydrogenated aromatization in turn .


Molecular Structure Analysis

The molecular structure of 2-(7-Methoxynaphthalen-1-yl)acetic acid is characterized by a naphthalene ring substituted with a methoxy group at the 7th position and an acetic acid group at the 2nd position .


Physical And Chemical Properties Analysis

2-(7-Methoxynaphthalen-1-yl)acetic acid has a molecular weight of 216.23 g/mol . Other physical and chemical properties like density, melting point, boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Acetylation and Catalysis

  • Acetylation of 2-methoxynaphthalene (a related compound to 2-(7-Methoxynaphthalen-1-yl)acetic acid) with acetic anhydride has been studied using HBEA zeolites, revealing insights into reaction products and conditions for high yields of specific isomers. These findings are significant for understanding the synthesis of anti-inflammatory drugs like Naproxen (Fromentin, Coustard, & Guisnet, 2000).

Analytical Chemistry

  • A study explored the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography of biologically important thiols. This demonstrates the compound's utility in sensitive analytical techniques (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Zeolite-Catalyzed Acylation

  • Research on zeolite-catalyzed acylation of 2-methoxynaphthalene with acetic anhydride showed promising results for selective formation of certain acetylated products, which is relevant for drug synthesis and industrial chemistry (Botella, Corma, & Sastre, 2001).

Solubility Studies

  • The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents was measured, providing valuable data for pharmaceutical formulation and chemical processing (Yan et al., 2009).

Solid Acid Catalysis

  • 12-Phosphotungstic acid supported on silica gel and other substrates demonstrated high selectivity in the regioselective acylation of 2-methoxynaphthalene, again contributing to efficient Naproxen synthesis (Kumaraguru et al., 2014).

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPYHKXILUFWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544066
Record name (7-Methoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxynaphthalen-1-yl)acetic acid

CAS RN

6836-22-2
Record name 7-Methoxy-1-naphthaleneacetic acid
Source CAS Common Chemistry
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Record name (7-Methoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1-naphthaleneacetic Acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A mixture of the ethyl 7-methoxynaphth-1-ylacetate obtained above in 250 cm3 of 20% sodium hydroxide in ethanol is refluxed for 3 hours.
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Synthesis routes and methods II

Procedure details

40 g sodium hydroxide was dissolved in 1000 ml water and 1000 ml 95% ethanol was added. They were mixed. Then, 50 g ethyl (7-methoxy-1-naphthyl)-acetate was added into above-mentioned mixture solution and the mixture solution was stirred for 3 hours at room temperature. The reaction was subsequently stopped and vacuum evaporated to remove ethanol, resulting in brown-red liquid. The liquid was washed with 300 ml×2 ethyl acetate prior to adding 30 ml 95% ethanol into the aqueous layer. The pH was adjusted to 2 by adding concentrated hydrochloric acid in drops with rapid stirring, resulting in a large amount of light brown solid being precipitated. They were filtered and dried to obtain 32 g product with mp of 154-156° C. The content measured by HPLC is 98.48%, and the yield is 72%.
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Plachká, F Švec, L Nováková - Analytica Chimica Acta, 2018 - Elsevier
In this study, 63 compounds measured as 10 individual mixtures containing in each case an active pharmaceutical ingredient and its relevant impurities, and additional set of 7 basic …
Number of citations: 17 www.sciencedirect.com

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